N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-chlorothiophene-2-carboxamide N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-chlorothiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1796969-42-0
VCID: VC6556612
InChI: InChI=1S/C18H18ClN3O2S/c19-16-6-5-15(25-16)17(23)20-11-12-7-9-22(10-8-12)18-21-13-3-1-2-4-14(13)24-18/h1-6,12H,7-11H2,(H,20,23)
SMILES: C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)C3=NC4=CC=CC=C4O3
Molecular Formula: C18H18ClN3O2S
Molecular Weight: 375.87

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-chlorothiophene-2-carboxamide

CAS No.: 1796969-42-0

Cat. No.: VC6556612

Molecular Formula: C18H18ClN3O2S

Molecular Weight: 375.87

* For research use only. Not for human or veterinary use.

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-chlorothiophene-2-carboxamide - 1796969-42-0

Specification

CAS No. 1796969-42-0
Molecular Formula C18H18ClN3O2S
Molecular Weight 375.87
IUPAC Name N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-5-chlorothiophene-2-carboxamide
Standard InChI InChI=1S/C18H18ClN3O2S/c19-16-6-5-15(25-16)17(23)20-11-12-7-9-22(10-8-12)18-21-13-3-1-2-4-14(13)24-18/h1-6,12H,7-11H2,(H,20,23)
Standard InChI Key RZJBEHWCXMSEBW-UHFFFAOYSA-N
SMILES C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)C3=NC4=CC=CC=C4O3

Introduction

Molecular Formula and Weight

  • Molecular Formula: C18H18ClN3O2S

  • Molecular Weight: Approximately 375.88 g/mol

Key Identifiers

  • IUPAC Name: N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-chlorothiophene-2-carboxamide

  • SMILES Notation: ClC1=CC=C(S1)C(=O)NC(C2CCN(CC2)C3=NC4=CC=CC=C4O3)=O

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the benzo[d]oxazole core through cyclization reactions involving ortho-substituted aniline derivatives.

  • Functionalization of piperidine with appropriate substituents to introduce the benzoxazole group.

  • Coupling of the piperidine derivative with thiophene-based carboxylic acid or its derivatives using amide bond-forming reactions (e.g., carbodiimide-mediated coupling).

These steps require precise reaction conditions to ensure high yield and purity.

Pharmaceutical Research

The structural features of this compound suggest potential biological activity:

  • The benzo[d]oxazole group is often associated with antimicrobial, anti-inflammatory, or neurological activities.

  • The piperidine ring is a common pharmacophore in drugs targeting central nervous system (CNS) disorders.

  • The chlorothiophene moiety may enhance lipophilicity and binding affinity to biological targets.

Antimicrobial Potential

Compounds containing benzo[d]oxazole and thiophene derivatives have shown promising antimicrobial properties in previous studies . This compound could be evaluated for activity against Gram-positive and Gram-negative bacteria.

CNS Activity

Piperidine derivatives are known to modulate neurotransmitter systems, making this compound a candidate for studying CNS-related conditions such as depression, anxiety, or neurodegenerative diseases .

Toxicity and Safety Considerations

Toxicity studies are essential for evaluating the safety profile of this compound:

  • Preliminary in silico models can predict potential toxic effects based on structural similarity to known compounds.

  • Experimental studies, such as cytotoxicity assays on mammalian cell lines, are necessary to confirm safety levels .

Research Directions

Future research on this compound could focus on:

  • Pharmacological Profiling: Screening for antimicrobial, anticancer, or CNS activities using in vitro and in vivo models.

  • Structure-Activity Relationship (SAR): Modifying substituents to optimize biological activity.

  • Toxicological Studies: Determining LD50 values and assessing metabolic stability.

This comprehensive analysis highlights the importance of further investigation into the biological and pharmacological properties of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-chlorothiophene-2-carboxamide to unlock its potential applications in medicine and biochemistry.

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